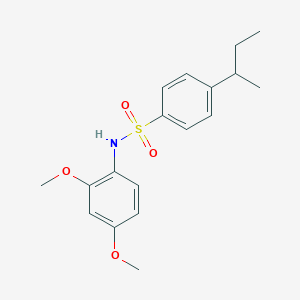![molecular formula C18H20N2O2 B4572878 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4572878.png)
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole
Übersicht
Beschreibung
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.152477885 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The development of new synthetic pathways for quinoline and its derivatives, including isoxazole-fused compounds, showcases the versatility of these heterocycles in chemical synthesis. For instance, palladium-catalyzed oxidative carbonylation has been employed to create quinoline-4-one derivatives, a process that highlights the reactivity and potential applications of these compounds in developing new materials and pharmaceuticals (Costa et al., 2004).
Antimicrobial and Larvicidal Activity
- Quinoline derivatives have been explored for their antimicrobial properties, with certain compounds showing efficacy against bacterial and fungal strains, as well as mosquito larvicidal activity. This suggests potential applications in public health for controlling disease-spreading mosquitoes and treating infections (Rajanarendar et al., 2010).
Anticancer Properties
- Research into quinoline derivatives has also touched on their potential anticancer properties. For instance, novel isoxazolquinoxaline derivatives have been synthesized and evaluated for their anti-cancer drug potential, demonstrating the relevance of these compounds in medicinal chemistry and oncology (Abad et al., 2021).
Antitumor Evaluation
- The exploration of isoxazolo[5,4‐b]pyridines and related compounds has shown promising antitumor activity, suggesting the potential for quinoline derivatives in developing new therapeutic agents for cancer treatment (Hamama et al., 2012).
Molecular Recognition
- Optically pure quinolinyl derivatives have been utilized as chiral solvating agents for molecular recognition, showcasing their utility in analytical chemistry for the detection and discrimination of isomers (Khanvilkar & Bedekar, 2018).
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(17-14-9-2-1-3-11-16(14)22-19-17)20-12-6-8-13-7-4-5-10-15(13)20/h4-5,7,10H,1-3,6,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZMGTCBXXYDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4572799.png)
![1-(4-CHLOROPHENYL)-7-(PYRIDIN-3-YL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B4572804.png)
![4-[(2-methoxyphenoxy)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B4572815.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4572827.png)
![N-[3-[(4-iodobenzoyl)amino]phenyl]naphthalene-1-carboxamide](/img/structure/B4572843.png)
![N-(2-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B4572851.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4572858.png)
![[1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4572860.png)
![2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4572867.png)

![methyl 6-chloro-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4572882.png)
![4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4572887.png)
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B4572897.png)
